

Physicochemical properties of 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid

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An In-Depth Technical Guide to the Physicochemical Properties of **2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid**

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Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of **2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid**, a key heterocyclic building block relevant to drug discovery and development, particularly in the synthesis of thalidomide analogs and protein degraders.^{[1][2][3]} This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the synthesis, characterization, and critical properties of this compound. We delve into detailed experimental protocols for determining its core characteristics, emphasizing the causality behind methodological choices to ensure scientific integrity and reproducibility. The guide synthesizes available data with established analytical principles to serve as an authoritative resource for laboratory applications.

Introduction & Compound Profile

2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid is a derivative of butanoic acid featuring a phthalimide group and a bromine atom at the alpha-position to the carboxyl group. Its structure is of significant interest as it incorporates functionalities common in pharmacologically

active molecules. The phthalimide group is a well-known pharmacophore present in immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide.[\[3\]](#)[\[4\]](#) The presence of both a carboxylic acid and an alkyl bromide provides two reactive handles for further chemical modification, making it a versatile intermediate for constructing more complex molecules, including targeted protein degraders.[\[2\]](#)

A thorough understanding of its physicochemical properties is paramount for its effective use in synthesis, for predicting its behavior in biological systems, and for developing robust analytical methods for quality control.

Table 1: Compound Identifiers and Key Properties

Property	Value	Source(s)
IUPAC Name	2-Bromo-4-(1,3-dioxoisindolin-2-yl)butanoic acid	N/A
CAS Number	35197-64-9	[5] [6] [7]
Molecular Formula	C ₁₂ H ₁₀ BrNO ₄	[2] [5] [7] [8]
Molecular Weight	312.12 g/mol	[2] [5] [7] [8]
Typical Purity	≥95%	[2] [5] [8]
Storage Conditions	Under inert gas (Nitrogen or Argon) at 2-8°C	[6]

Chemical Structure

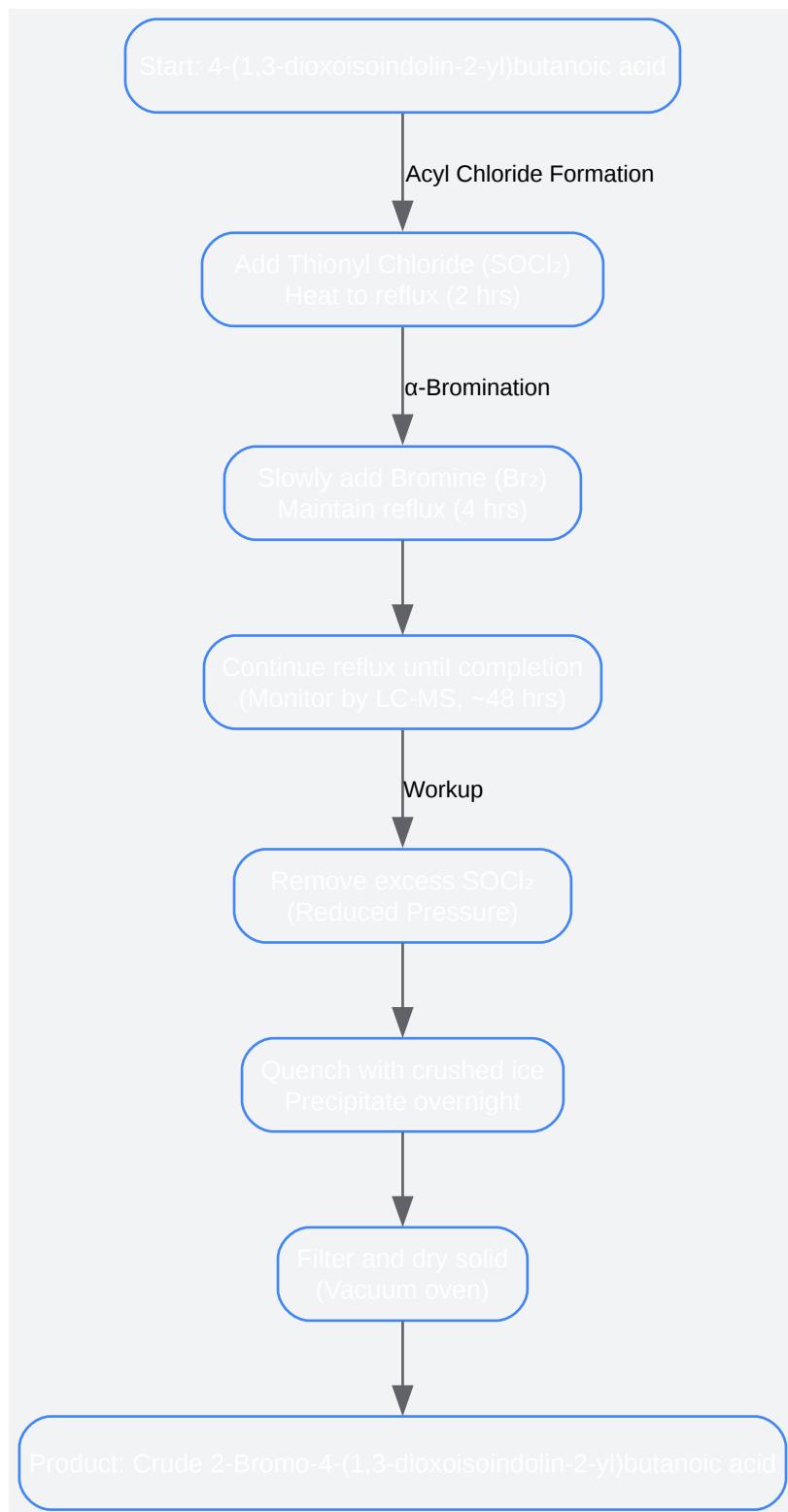
The structural arrangement of the molecule is fundamental to all its properties.

Caption: Chemical structure of **2-Bromo-4-(1,3-dioxoisindolin-2-yl)butanoic acid**.

Synthesis & Purification

This compound is typically prepared via α -bromination of the corresponding carboxylic acid. The causality for this synthetic choice lies in the robust and well-established nature of Hell-Volhard-Zelinsky type reactions or similar bromination protocols for carboxylic acids.

A representative synthesis involves the reaction of 4-(1,3-dioxoisindolin-2-yl)butanoic acid with thionyl chloride and bromine.^{[6][9]} Thionyl chloride first converts the carboxylic acid to an acyl chloride, which more readily enolizes, facilitating the subsequent α -bromination.



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Caption: General workflow for the synthesis of the title compound.

The resulting crude product can often be used directly, though for applications requiring high purity, recrystallization from a suitable solvent system (e.g., ethanol/water) would be a standard purification step.[10]

Physicochemical Properties: A Detailed Analysis

The utility of a chemical building block is defined by its physical and chemical properties. These characteristics dictate storage conditions, reaction parameters, formulation strategies, and analytical methods.

Table 2: Summary of Physicochemical Properties

Property	Value / Expected Behavior	Significance in Research & Development
Physical State	White to off-white solid	Ease of handling, weighing, and storage.
Melting Point	To be determined experimentally. A pure sample should have a sharp melting range.[11]	Key indicator of purity. A depressed and broad melting range suggests impurities.[11] Essential for quality control.
Solubility	Poorly soluble in water. Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol).	Critical for reaction setup, purification, and formulation. Solubility in buffers is vital for biological assays.
pKa	To be determined. Expected to be in the range of typical carboxylic acids (approx. 4-5).	Governs the ionization state at different pH values, impacting solubility, membrane permeability, and receptor binding.

Melting Point Determination

Causality: The melting point is a thermodynamically defined temperature at which a solid transitions to a liquid. For a pure crystalline substance, this transition occurs over a very narrow temperature range.[\[11\]](#) The presence of impurities disrupts the crystal lattice, requiring less energy to break the intermolecular forces, which results in a lower and broader melting range. Therefore, its accurate determination is a primary, cost-effective method for assessing purity.

Experimental Protocol (Melt-Temp Apparatus):

- Sample Preparation: Place a small amount of the finely powdered, dry compound onto a clean, dry surface. Push the open end of a glass capillary tube into the powder to pack a small amount (1-2 mm height) into the sealed end.[\[12\]](#)[\[13\]](#)
- Apparatus Setup: Insert the capillary tube into the sample holder of the Melt-Temp apparatus. Ensure the thermometer is correctly positioned.
- Initial Rapid Determination: Heat the block rapidly to get an approximate melting point. This saves time and prevents slow heating over a wide, unknown range.
- Accurate Determination: Allow the apparatus to cool. Prepare a fresh sample and begin heating again. As the temperature approaches the approximate melting point, reduce the heating rate to 1-2°C per minute.[\[11\]](#)
- Observation & Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting range is T1-T2.
- Validation: Repeat the accurate determination with a fresh sample to ensure the result is reproducible.

Solubility Profiling

Causality: Solubility dictates how a compound can be handled for reactions, purification, and, critically for drug development, how it can be formulated for administration and how it will behave in aqueous biological environments.[\[14\]](#)[\[15\]](#) We distinguish between thermodynamic and kinetic solubility. Thermodynamic solubility is the true equilibrium concentration, while

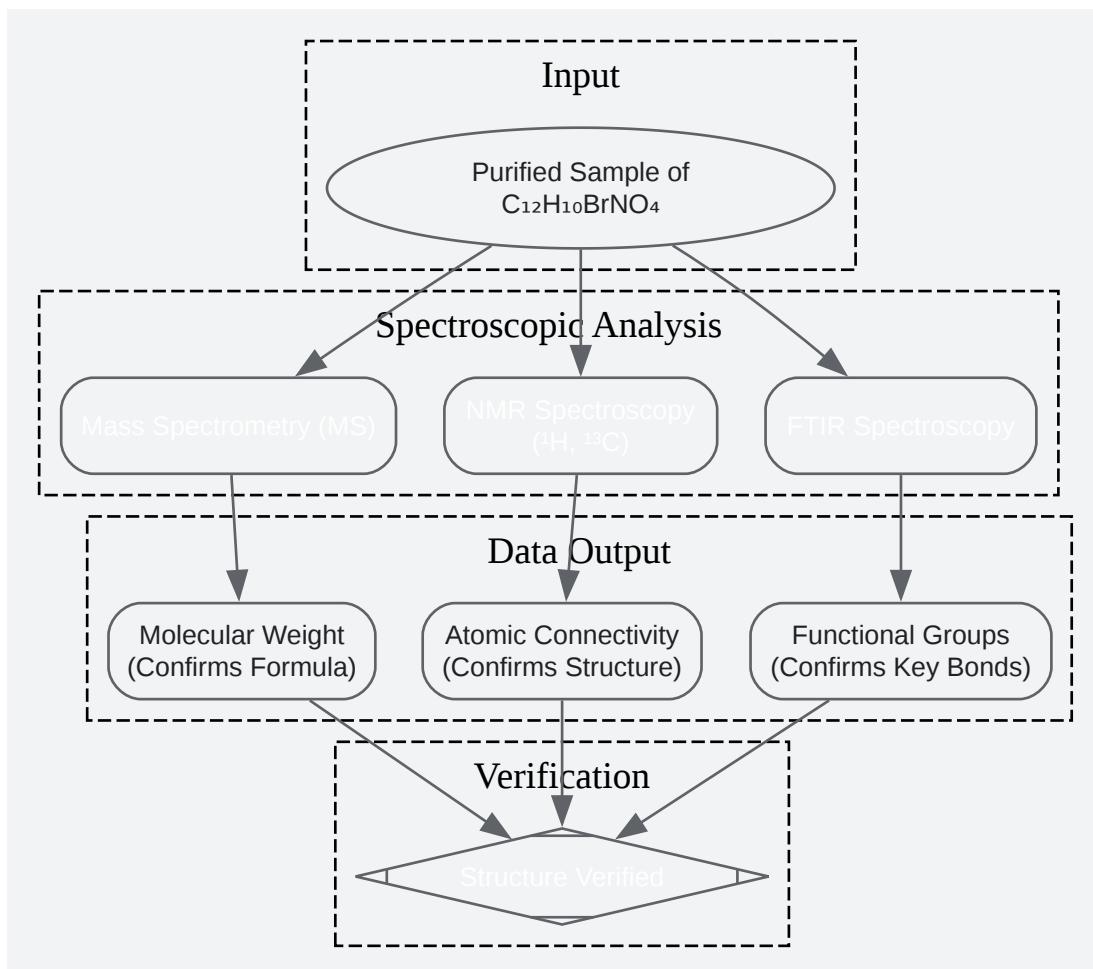
kinetic solubility is often measured in high-throughput screens and reflects the concentration at which a compound precipitates from a supersaturated solution (often from a DMSO stock).[14][16]

Experimental Protocol (Kinetic Solubility via Turbidimetry):

- Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM. DMSO is chosen for its ability to dissolve a wide range of organic compounds.[14][17]
- Assay Plate Preparation: In a 96- or 384-well microplate, add the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).
- Serial Dilution: Add a small volume of the DMSO stock solution to the buffer and mix, creating a supersaturated solution that will begin to precipitate. Perform serial dilutions across the plate.
- Precipitation & Detection: Allow the plate to equilibrate for a set period (e.g., 1-2 hours). Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring light scatter.[18]
- Data Analysis: The kinetic solubility is defined as the concentration at which the compound begins to precipitate, identified by a sharp increase in the light scattering signal compared to control wells.[14]

Spectroscopic & Analytical Characterization

Structural elucidation and confirmation are achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system for identity and purity confirmation.

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Caption: A logical workflow for the structural characterization of the compound.

Mass Spectrometry (MS)

Causality: MS measures the mass-to-charge ratio (m/z) of ions, providing the most accurate determination of a molecule's mass.[19] For this compound, Electrospray Ionization (ESI) is a suitable "soft" ionization technique that introduces the molecule into the gas phase as an ion with minimal fragmentation, allowing for clear observation of the molecular ion.[20][21]

- Expected Result: An ESI+ mass spectrum is expected to show a primary ion peak at m/z 312, corresponding to the protonated molecule $[M+H]^+$.[6][9] The presence of bromine (with its two major isotopes, ^{79}Br and ^{81}Br , in nearly a 1:1 ratio) should result in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2

Da (e.g., at m/z 312 and 314). This pattern is a definitive confirmation of the presence of a single bromine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy probes the magnetic properties of atomic nuclei (primarily ^1H and ^{13}C) to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms in a molecule.[22][23] It is the most powerful tool for unambiguous structure determination of organic compounds in solution.[22][24]

- ^1H NMR Analysis: The reported proton NMR data in methanol-d₄ confirms the structure.[6][9]
 - δ 7.73-7.91 (m, 4H): This multiplet corresponds to the four aromatic protons on the phthalimide ring.
 - δ 4.37 (t, J=7.18 Hz, 1H): This triplet represents the single proton on the α -carbon (the carbon bearing the bromine). It is shifted downfield due to the electron-withdrawing effects of both the bromine and the carboxyl group. It appears as a triplet due to coupling with the adjacent CH₂ group.
 - δ 3.83 (t, J=6.68 Hz, 2H): This triplet corresponds to the two protons on the carbon attached to the phthalimide nitrogen.
 - δ 2.19-2.58 (m, 2H): This complex multiplet represents the two protons of the central CH₂ group in the butanoic acid chain.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending).[25] Specific chemical bonds and functional groups absorb at characteristic frequencies, making FTIR an excellent tool for identifying the functional groups present in a molecule and confirming its identity by matching its unique "fingerprint" spectrum.[26][27]

Experimental Protocol (Attenuated Total Reflectance - ATR-FTIR):

- Background Scan: Run a background spectrum of the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance from the instrument itself.

[\[28\]](#)

- Sample Application: Place a small amount of the solid powder directly onto the ATR crystal surface.[\[28\]](#)
- Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal. Good contact is essential for obtaining a strong signal.[\[28\]](#)
- Sample Scan: Acquire the sample spectrum. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
- Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., ethanol or isopropanol) after analysis.
- Expected Characteristic Absorption Bands:
 - $\sim 3300\text{-}2500\text{ cm}^{-1}$ (broad): O-H stretch of the carboxylic acid.
 - ~ 1770 and $\sim 1710\text{ cm}^{-1}$ (strong): Symmetric and asymmetric C=O stretching of the phthalimide group.
 - $\sim 1700\text{ cm}^{-1}$ (strong): C=O stretch of the carboxylic acid, likely overlapping with the imide peaks.
 - $\sim 1600\text{ cm}^{-1}$: C=C stretching in the aromatic ring.
 - $\sim 600\text{-}500\text{ cm}^{-1}$: C-Br stretch.

Applications & Further Research

The bifunctional nature of **2-Bromo-4-(1,3-dioxoisooindolin-2-yl)butanoic acid** makes it a valuable intermediate.

- Protein Degraders: The phthalimide moiety is a known binder to the Cereblon (CRBN) E3 ubiquitin ligase.[\[3\]](#) This compound can therefore be used as a starting point for synthesizing Proteolysis Targeting Chimeras (PROTACs), where the carboxylic acid or bromide can be used as a handle to attach a linker and a ligand for a target protein.

- Thalidomide Analogs: Structural modifications of thalidomide have led to more potent and selective anticancer and immunomodulatory agents.[3][29] This compound provides a scaffold for creating novel analogs by reacting at the acid or bromide position to explore new structure-activity relationships.[1][30]

Conclusion

2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid is a well-defined chemical entity with significant potential as a building block in medicinal chemistry. Its identity and structure are confirmed by a suite of analytical techniques including NMR, MS, and FTIR. This guide has outlined the key physicochemical properties that are critical for its use and has provided robust, validated protocols for their determination. A thorough understanding and application of these principles will enable researchers to confidently utilize this compound in the synthesis of next-generation therapeutics.

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- To cite this document: BenchChem. [Physicochemical properties of 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1268812#physicochemical-properties-of-2-bromo-4-1,3-dioxoisoindolin-2-yl-butanoic-acid]

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